Cyclopropylidene cyclopropane

Übersicht

Beschreibung

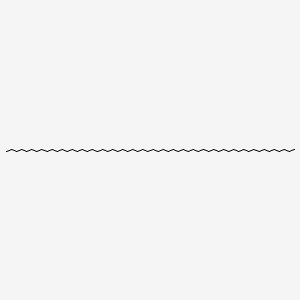

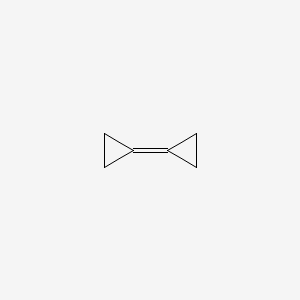

Cyclopropylidene cyclopropane is a compound with the molecular formula C6H8 . It is also known by other names such as cyclopropylidenecyclopropane and bicyclopropylidene . It is part of the cyclopropanes family, which are organic compounds containing the cyclopropyl group .

Synthesis Analysis

The synthesis of cyclopropylidene cyclopropane involves various methods. One approach involves reacting a α-bromo-β-ketoester with a terminal alkyl alkene in the presence of a benzophenothiazine organic photocatalyst and a base, 2,6-lutidine, under blue LED irradiation . Another method involves the use of cyclopropane methodologies in target‐directed organic syntheses .Molecular Structure Analysis

The molecular structure of cyclopropylidene cyclopropane is characterized by a molecular weight of 80.13 g/mol . The InChI key for this compound is VIVNOHOCUKALPP-UHFFFAOYSA-N . The compound has a 2D structure and a 3D conformer .Chemical Reactions Analysis

Cyclopropylidene cyclopropane can undergo various chemical reactions. For instance, it can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical And Chemical Properties Analysis

Cyclopropylidene cyclopropane has several computed properties. It has a molecular weight of 80.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 . Its exact mass is 80.062600255 g/mol, and its monoisotopic mass is also 80.062600255 g/mol .Wissenschaftliche Forschungsanwendungen

Cyclopropanes are one of the most important strained rings and have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .

In a review on the synthesis and application of spirocyclopropane annelated to six- and five-member rings, it was found that the cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

One specific method of synthesis involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, which yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .

-

Organic Synthesis, Medicinal Chemistry, and Materials Science Cyclopropanes have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . They exhibit interesting and unique reactivity due to their strained rings .

-

Spirocyclopropane Synthesis A method for synthesizing spirocyclopropanes involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. This yields azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] is produced with a yield of 70% .

-

Photochemical Reaction A photochemical reaction ([1 + 2] cycloaddition) of olefins with carbene can produce spirocyclopropanes. In this process, the C–H insertion product is absorbed .

-

Cyclopropene Transformations Cyclopropenes, as readily accessible strained carbocycles, show a diverse range of reactivities. Several new synthetic methods and applications of cyclopropenes have been developed .

-

Antifungal, Antibacterial, Antiviral Applications The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral, and some enzyme inhibition activities . Compounds containing this group with another ring attached to spiro are also very interesting and significant .

-

Synthesis of Spirocyclopropane-1,9′-Fluorene The reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction). But in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .

-

Photochemical Reaction A spiro cyclopropane was reported by photochemical reaction ([1 + 2] cycloaddition) of olefins with carbene in which C–H insertion product was absorbed .

-

Transformations of Cyclopropenes The transformations of cyclopropenes have attracted the attention of organic chemists for decades. As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities .

Zukünftige Richtungen

Cyclopropylidene cyclopropane and related compounds have potential for future research and applications. For instance, the advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This opens up new possibilities for the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .

Eigenschaften

IUPAC Name |

cyclopropylidenecyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVNOHOCUKALPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181968 | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylidene cyclopropane | |

CAS RN |

27567-82-4 | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)